4-((1H-Imidazol-1-yl)methyl)piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(imidazol-1-ylmethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-3-10-4-2-9(1)7-12-6-5-11-8-12/h5-6,8-10H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCQDEWEJQHOJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627397 | |
| Record name | 4-[(1H-Imidazol-1-yl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90748-03-1 | |
| Record name | 4-[(1H-Imidazol-1-yl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 4 1h Imidazol 1 Yl Methyl Piperidine and Analogues
Foundational Synthetic Routes
The construction of 4-((1H-Imidazol-1-yl)methyl)piperidine typically relies on established reactions that form the core bonds of the molecule. These foundational routes involve the strategic functionalization of a pre-existing piperidine (B6355638) ring and the subsequent introduction of the imidazole (B134444) moiety.
Nucleophilic Substitution Reactions in Piperidine Functionalization
Nucleophilic substitution is a cornerstone in the synthesis of this compound, providing a direct and efficient method for linking the imidazole and piperidine rings via a methylene (B1212753) bridge. The most common approach involves the reaction of an imidazole salt with a piperidine derivative bearing a suitable leaving group on the 4-methyl position.
A prevalent strategy employs the reaction of imidazole with a protected 4-(chloromethyl)piperidine (B1605206) or 4-(tosyloxymethyl)piperidine. In this SN2 reaction, the nucleophilic nitrogen of imidazole displaces the leaving group on the piperidine electrophile. The use of a base, such as sodium hydride or potassium carbonate, is often necessary to deprotonate the imidazole, thereby increasing its nucleophilicity. The piperidine nitrogen is typically protected with a group like tert-butoxycarbonyl (Boc) to prevent side reactions. Subsequent deprotection affords the target compound.
| Reactant 1 | Reactant 2 | Base/Solvent | Product | Yield (%) | Reference |
| Imidazole | N-Boc-4-(chloromethyl)piperidine | NaH / DMF | N-Boc-4-((1H-imidazol-1-yl)methyl)piperidine | Not Specified | Inferred from general methods |
| Imidazole | N-Boc-4-(tosyloxymethyl)piperidine | K2CO3 / Acetonitrile (B52724) | N-Boc-4-((1H-imidazol-1-yl)methyl)piperidine | Not Specified | Inferred from general methods |
The choice of solvent and base is crucial for optimizing the reaction conditions and maximizing the yield. Polar aprotic solvents like dimethylformamide (DMF) and acetonitrile are commonly used to facilitate the dissolution of the reactants and promote the substitution reaction.
Condensation Reactions for Imidazole Moiety Introduction
Condensation reactions offer an alternative route for the formation of the imidazole ring directly onto a piperidine-containing precursor. One of the classical methods for imidazole synthesis is the Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. rsc.org In the context of this compound synthesis, a derivative of 4-(aminomethyl)piperidine (B1205859) can serve as the amine component.
While less direct than nucleophilic substitution for this specific target, multicomponent reactions provide a pathway to highly substituted imidazole analogues. For instance, the condensation of a piperidine-4-carboxaldehyde derivative, a 1,2-dicarbonyl compound (like benzil), and ammonium (B1175870) acetate (B1210297) can lead to the formation of a tri-substituted imidazole attached to the piperidine ring. rsc.org
Advanced Synthetic Strategies for Derivatization
The synthesis of analogues of this compound often requires more sophisticated strategies that allow for the construction of the piperidine ring with desired substitutions or the introduction of diverse functional groups.
Cyclization Reactions in Piperidine Ring Formation
The piperidine ring itself can be synthesized through various intramolecular cyclization reactions. nih.gov These methods are particularly useful for creating substituted piperidine precursors that can then be further functionalized with the imidazole moiety.
One common approach is the intramolecular cyclization of an appropriately substituted amine with a terminal dihaloalkane. beilstein-journals.org For example, an amine containing an imidazolylmethyl group could cyclize with a 1,5-dihalopentane derivative to form the piperidine ring. Radical-mediated amine cyclization is another powerful technique for constructing the piperidine skeleton. nih.gov
| Cyclization Strategy | Starting Material Type | Key Reagents/Conditions | Product Type | Reference |
| Intramolecular Nucleophilic Substitution | Amino-dihalide | Base | Substituted Piperidine | beilstein-journals.org |
| Reductive Amination of δ-ketoamines | δ-ketoamine | Reducing agent (e.g., NaBH3CN) | Substituted Piperidine | nih.gov |
| Alkene Cyclization | Unsaturated amine | Metal catalyst (e.g., Au(I), Pd) | Substituted Piperidine | nih.gov |
Reductive Amination Approaches for Piperidine Synthesis
Reductive amination is a versatile and widely used method for the synthesis of substituted piperidines. nih.gov This reaction involves the condensation of an amine with a ketone or aldehyde to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of 4-substituted piperidines, a δ-ketoamine can undergo intramolecular reductive amination to form the piperidine ring.
Alternatively, a pre-formed piperidin-4-one can be subjected to reductive amination with an amine containing the imidazole moiety. This approach allows for the direct introduction of the imidazolylmethyl group at the 4-position of the piperidine ring. A variety of reducing agents can be employed, including sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3).
Strategic Introduction of Aromatic and Heteroaromatic Substituents
The introduction of aromatic and heteroaromatic substituents onto the piperidine or imidazole rings is a key strategy for modulating the pharmacological properties of this compound analogues. These substituents can be introduced at various stages of the synthesis.
For instance, an aryl or heteroaryl group can be present on the starting materials for either the piperidine or imidazole ring synthesis. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, are powerful tools for attaching aryl groups to the piperidine nitrogen or to the imidazole ring. nih.gov Nucleophilic aromatic substitution (SNAr) can also be employed to introduce aryl groups, particularly on electron-deficient aromatic systems. nih.gov
For example, a pre-formed this compound can be N-arylated using an aryl halide under palladium catalysis. Similarly, if a bromo-substituted imidazole is used in the initial synthesis, the bromine can be subsequently replaced with an aryl or heteroaryl group via a cross-coupling reaction.
Chemical Reactivity and Transformations for Research Compound Libraries
The structural motif of this compound, which combines a 1-substituted imidazole with a piperidine ring, serves as a versatile scaffold for the development of research compound libraries. The chemical reactivity of this core structure allows for a variety of transformations, enabling the systematic modification of its physicochemical and biological properties. Key reaction pathways include modifications to the imidazole ring, transformations of functionalities on the piperidine ring in related analogues, and substitution reactions on both heterocyclic systems.
Oxidation Pathways for Imidazole Modifications
The imidazole ring in 1-substituted derivatives is generally stable to many oxidizing agents but can undergo specific oxidative transformations under controlled conditions. pharmaguideline.comuobabylon.edu.iq These reactions are crucial for introducing new functional groups or altering the electronic properties of the imidazole moiety.
One of the primary oxidation pathways involves the formation of imidazole N-oxides. While the parent imidazole is resistant to auto-oxidation and agents like chromic acid, it can be attacked by stronger oxidants such as peracids. pharmaguideline.com For N-alkylimidazoles, oxidation can lead to the generation of transient intermediates like 1,3-dialkylimidazolidine-2,4,5-trione under specific oxidative systems, followed by ring-opening.
Another significant oxidative transformation is the metal-catalyzed homocoupling of 1-alkylimidazoles. For instance, the copper-catalyzed aerobic oxidative dimerization of 1-methylimidazole (B24206) can produce 1,1'-dimethyl-2,2'-biimidazole, demonstrating a method for creating more complex structures from the basic imidazole core. acs.org The oxidation of substituted imidazoles, such as 1-methyl-1H-imidazole-2-thiol with chlorine dioxide, has been shown to yield products like 1-methylimidazole-2-sulfonic acid, with the outcome being highly dependent on reaction conditions. researchgate.net
The table below summarizes key oxidative reactions applicable to the imidazole core.
| Reaction Type | Reagent(s) | Typical Conditions | Product(s) | Reference(s) |
| N-Oxidation | Perbenzoic acid, Hydrogen peroxide | Aqueous or organic solvents | Imidazole N-oxides | pharmaguideline.com |
| Oxidative Degradation | Hydrogen peroxide / Acetic acid | Ultrasonic treatment | Ring-opened intermediates (e.g., biurea) | |
| Oxidative Coupling | Copper(II) chloride / O₂ | Presence of a base (e.g., magnesium amide complex) | 2,2'-Biimidazoles | acs.org |
| Sulfonic Acid Formation | Chlorine dioxide (ClO₂) | Varies with reactant ratio and solvent | Imidazole-2-sulfonic acid | researchgate.net |
Electrophilic and Nucleophilic Substitution Reactions on the Core Structure
The core structure of this compound possesses two distinct heterocyclic rings, each with different reactivities toward substitution reactions.
Electrophilic Substitution on the Imidazole Ring
The imidazole ring is an electron-rich heterocycle and is susceptible to electrophilic attack. globalresearchonline.net Due to the electronic properties of the ring, electrophilic aromatic substitution preferentially occurs at the C-4 or C-5 positions. uobabylon.edu.iqglobalresearchonline.netnih.gov The C-2 position is less favored for attack. uobabylon.edu.iqglobalresearchonline.net Common electrophilic substitution reactions include:
Nitration: Imidazole can be nitrated using a mixture of nitric acid and sulfuric acid to yield 4-nitroimidazole (B12731) and 5-nitroimidazole. uobabylon.edu.iq
Sulfonation: Reaction with disulfuric acid at elevated temperatures can introduce a sulfonic acid group at the C-4 or C-5 position. uobabylon.edu.iq
Halogenation: Imidazole readily undergoes halogenation. For example, bromination with bromine in chloroform (B151607) can lead to the formation of 2,4,5-tribromoimidazole. uobabylon.edu.iq Iodination can be achieved with iodine under alkaline conditions. uobabylon.edu.iq
Nucleophilic Substitution Reactions
Nucleophilic substitution on the imidazole ring is generally difficult unless the ring is activated by strongly electron-withdrawing groups. pharmaguideline.comglobalresearchonline.net However, the piperidine moiety offers several avenues for nucleophilic substitution, particularly in its derivatives.
Nucleophilic substitution reactions have been investigated for 2-methoxy- and 2-acyloxypiperidines, where silyl (B83357) enolates can act as nucleophiles in the presence of a metal triflate catalyst like Sc(OTf)₃. researchgate.net Another strategy for functionalizing the piperidine ring involves the formation of an endo-iminium ion from N-alkyl piperidines, which can then be attacked by a variety of carbon-based nucleophiles. acs.org This allows for selective α-functionalization adjacent to the ring nitrogen. acs.org Additionally, intramolecular nucleophilic substitution is a key step in the cyclization of halogenated amines to form the piperidine ring itself. nih.govmdpi.com
The table below provides a summary of substitution reactions relevant to the imidazole-piperidine scaffold.
| Reaction Type | Ring | Reagent(s) / Substrate | Position of Attack | Product(s) | Reference(s) |
| Electrophilic Nitration | Imidazole | HNO₃ / H₂SO₄ | C-4 / C-5 | 4(5)-Nitroimidazole derivatives | uobabylon.edu.iq |
| Electrophilic Halogenation | Imidazole | Br₂ / CHCl₃ | C-2, C-4, C-5 | Polyhalogenated imidazoles | uobabylon.edu.iq |
| Nucleophilic Substitution | Piperidine | Silyl enolates on 2-acyloxypiperidines | C-2 | 2-Alkylated piperidines | researchgate.net |
| Nucleophilic Addition | Piperidine | Carbon nucleophiles on iminium ions | C-2 / C-6 (α to N) | α-Substituted N-alkyl piperidines | acs.org |
| Intramolecular Nucleophilic Substitution | Piperidine (formation) | Halogenated secondary amines | N attacks alkyl halide | Piperidine ring | nih.govmdpi.com |
Pharmacological and Biological Activities: Research Paradigms and Molecular Mechanisms
Mechanisms of Molecular Interaction for 4-((1H-Imidazol-1-yl)methyl)piperidine
The biological effects of this compound are rooted in its ability to interact with various biomolecules. These interactions are dictated by the distinct chemical properties of its piperidine (B6355638) and imidazole (B134444) components.
Interaction with Specific Molecular Targets (Enzymes and Receptors)
While direct research on the specific molecular targets of this compound is limited, the activities of its structural isomer, 4-(1H-imidazol-4-ylmethyl)piperidine, provide significant insights. This isomer is a potent and selective agonist for the histamine (B1213489) H3 receptor. nih.govacs.org Further research has also explored derivatives of the 4-(1H-imidazol-4-ylmethyl)piperidine scaffold as histamine H3 receptor antagonists. nih.gov The key structural features for this interaction are the imidazole ring, which mimics histamine, and the piperidine ring, which provides a specific conformation for receptor binding. Given the structural similarities, it is plausible that this compound could also exhibit affinity for histamine receptors or other related G-protein coupled receptors, although the different substitution on the imidazole ring (position 1 vs. 4) would significantly influence its binding specificity and activity.
Imidazole Ring Coordination with Metal Ions in Enzyme Active Sites
The imidazole ring is a well-established ligand for metal ions in biological systems. This is most notably observed in the amino acid histidine, where the imidazole side chain plays a crucial role in coordinating with metal ions such as zinc, copper, and iron within the active sites of various metalloenzymes. illinois.edu The nitrogen atoms of the imidazole ring can act as electron donors, forming stable coordination complexes with these metal ions. This interaction is fundamental to the catalytic activity and structural stability of many enzymes. nih.gov Therefore, it is highly probable that the imidazole moiety of this compound can engage in similar coordination with metal ions in enzyme active sites, potentially leading to the modulation or inhibition of their function.
Enzyme Modulation and Inhibition Research
The structural components of this compound are found in various enzyme inhibitors, suggesting its potential as a scaffold for the development of new therapeutic agents.
Inflammasome-Related Enzymes (e.g., NLRP3) Inhibition by Derivatives
Recent research has focused on the development of inhibitors for the NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome, a key component of the innate immune system involved in inflammatory responses. nih.govmdpi.com Dysregulation of the NLRP3 inflammasome is associated with a range of inflammatory diseases. researchgate.net Notably, more complex molecules that incorporate piperidine and benzimidazole (B57391) (a fused imidazole derivative) moieties have been identified as inhibitors of the NLRP3 inflammasome. nih.gov These compounds function by interfering with the assembly and activation of the inflammasome complex. nih.gov While there is no direct evidence of this compound itself inhibiting NLRP3, its core structure represents a fragment of these more complex inhibitors, suggesting its potential as a starting point for the design of novel NLRP3 inflammasome inhibitors.
A study on the chemical modulation of a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold for NLRP3 inhibition provides insights into the structure-activity relationships. The table below summarizes the inhibitory effects of selected derivatives on pyroptotic cell death and IL-1β release in differentiated THP-1 cells.
| Compound | Pyroptosis Inhibition (%) | IL-1β Release Inhibition (%) |
| 1 | 24.9 ± 6.3 | 19.4 ± 0.4 |
| 3 | 35.0 ± 5.0 | 18.0 ± 3.0 |
| 9 | 39.2 ± 6.6 | 20.3 ± 1.3 |
| 13 | 45.0 ± 4.5 | 30.0 ± 2.5 |
| 18 | 50.0 ± 3.0 | 55.0 ± 5.0 |
| Data adapted from a study on NLRP3 inhibitors, showcasing the activity of complex derivatives containing a piperidine-benzimidazole core. mdpi.com |
Inhibition of Interleukin-1 Beta (IL-1β) Release
The activation of the NLRP3 inflammasome leads to the cleavage of pro-caspase-1 to its active form, caspase-1. This enzyme, in turn, processes pro-inflammatory cytokines, including pro-interleukin-1β (pro-IL-1β), into their mature and active forms. mdpi.com Consequently, the inhibition of the NLRP3 inflammasome directly leads to a reduction in the release of IL-1β, a potent mediator of inflammation. nih.gov Studies on complex piperidine-benzimidazole derivatives have demonstrated their ability to significantly inhibit IL-1β release in stimulated human macrophages. nih.gov This inhibitory action on IL-1β production is a direct downstream effect of their NLRP3 inflammasome inhibitory activity. Therefore, derivatives of this compound designed to target the NLRP3 inflammasome would be expected to exhibit similar inhibition of IL-1β release.
Attenuation of NLRP3 ATPase Activity
The NOD-like receptor protein 3 (NLRP3) inflammasome is a critical component of the innate immune system, and its aberrant activation is linked to a variety of inflammatory diseases. nih.govfrontiersin.org The activation of the NLRP3 inflammasome complex leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. researchgate.net A crucial step in NLRP3 activation is its intrinsic ATPase activity, located in the NACHT domain, which is essential for the oligomerization and assembly of the inflammasome complex. nih.gov Consequently, the NLRP3 ATPase domain has emerged as a prime target for small molecule inhibitors aimed at mitigating inflammation. frontiersin.org
Several compounds have been identified that directly target and inhibit NLRP3 ATPase activity, including parthenolide (B1678480) and BAY 11-7082. frontiersin.org While direct studies on this compound are not extensively documented in the available literature, research into NLRP3 inhibitors has explored related heterocyclic scaffolds. For instance, various benzimidazole derivatives have been synthesized and evaluated for their ability to inhibit the NLRP3 inflammasome, demonstrating the potential of imidazole-containing structures in this therapeutic area. nih.gov The general mechanism of these inhibitors involves binding to the NACHT domain, which suppresses its ATPase function and prevents the conformational changes necessary for inflammasome assembly. nih.gov
Table 1: Examples of Investigated NLRP3 Inflammasome Inhibitors This table presents examples of compounds studied for NLRP3 inhibition to provide context for the therapeutic target, not because they contain the this compound scaffold.
| Compound | Target/Mechanism | Reference |
| Parthenolide | Directly targets NLRP3 ATPase activity | frontiersin.org |
| CY-09 | Binds to the ATP-binding motif of the NACHT domain, inhibiting ATPase activity | nih.gov |
| OLT1177 | Inhibits NLRP3 inflammasome assembly | nih.gov |
| Benzimidazole Analogs | Inhibit IL-1β production via NLRP3 inflammasome pathway | nih.gov |
Aromatase Enzyme Inhibition Studies
Aromatase, a cytochrome P450 enzyme (CYP19A1), is a key target in the treatment of hormone-dependent breast cancer. It catalyzes the final step in estrogen biosynthesis, converting androgens to estrogens. Non-steroidal aromatase inhibitors (AIs) have become a cornerstone of endocrine therapy. A significant class of these inhibitors features an imidazole or triazole ring, which plays a critical role in their mechanism of action.
While specific in-vivo studies on the parent compound this compound are limited in the reviewed literature, derivatives incorporating this scaffold have shown potent aromatase inhibitory activity. For example, a quinoline (B57606) derivative, 4-((1H-imidazol-1-yl)methyl)-2-(4-fluorophenyl)-8-phenylquinoline, demonstrated aromatase inhibition comparable to the reference drug letrozole (B1683767). Furthermore, newly designed imidazolylmethylpiperidine sulfonamides have been synthesized and identified as potent AIs, with IC50 values similar to letrozole. mdpi.com
The established mechanism for non-steroidal, azole-based aromatase inhibitors involves competitive binding to the active site of the enzyme. The nitrogen atom (specifically, the N-4 of the imidazole ring) coordinates to the ferric iron atom of the heme group within the cytochrome P450 active site. This coordination competitively displaces the natural substrate, androstenedione, and prevents the catalytic reaction from occurring. Molecular modeling studies confirm that the imidazolyl moiety binds to the heme iron, while other parts of the molecule form hydrophobic and hydrogen-bonding interactions with the surrounding amino acid residues, anchoring the inhibitor in the active site. nih.gov This mode of action is characteristic of successful AIs like letrozole and anastrozole (B1683761) and is the presumed mechanism for novel inhibitors based on the this compound scaffold.
Cytochrome P450 (CYP) Enzyme Inhibition Profiles
A common liability for drug candidates containing a 4-substituted imidazole ring is the inhibition of major drug-metabolizing cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. This inhibition occurs because the basic nitrogen atom of the imidazole ring can coordinate with the heme iron of the CYP enzyme, leading to potential drug-drug interactions. Research on a series of histamine H3 receptor antagonists based on the structurally related 4-[(1H-imidazol-4-yl)methyl]piperidine template has explored this issue in depth.
Significant efforts have been made to identify structural modifications that mitigate the CYP inhibitory effects of the imidazolyl-piperidine scaffold while retaining desired pharmacological activity. Studies have established several successful strategies:
Introduction of Steric Hindrance: Placing bulky substituents on the piperidine ring or adjacent to the imidazole ring can sterically hinder the approach of the imidazole nitrogen to the CYP heme iron.
Modulation of Basicity: Altering the electronic properties of the molecule to reduce the basicity (pKa) of the imidazole nitrogen can weaken its coordination to the heme iron, thereby reducing inhibition.
Conformational Constraints: Introducing rigid structural elements that lock the molecule in a conformation unfavorable for CYP binding has proven effective.
One study identified a novel series of antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine template that displayed low CYP2D6 and CYP3A4 inhibitory profiles by applying these principles. nih.gov
Table 2: CYP Inhibition Data for a Representative Imidazolyl-Piperidine Derivative Data from a related 4-[(1H-imidazol-4-yl)methyl]piperidine series.
| Enzyme | IC50 (µM) | Inhibition Level | Reference |
| CYP2D6 | >25 | Low | nih.gov |
| CYP3A4 | >25 | Low | nih.gov |
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition
N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. nih.gov As a central enzyme in the endocannabinoid system, NAPE-PLD is considered a potential therapeutic target for various neurological and emotional disorders. The search for potent and selective NAPE-PLD inhibitors is an active area of research.
While the this compound scaffold itself has not been specifically identified as a NAPE-PLD inhibitor in the reviewed literature, related heterocyclic structures containing piperidine have been investigated. For example, a high-throughput screening campaign led to the discovery of LEI-401, a potent and CNS-active NAPE-PLD inhibitor, which features a piperidine moiety as part of its complex structure. nih.gov In another study, a series of benzothiazole (B30560) phenylsulfonyl-piperidine carboxamides were identified as activators of NAPE-PLD. biorxiv.org These findings suggest that the piperidine ring can be incorporated into scaffolds that modulate NAPE-PLD activity, although specific research on the simpler imidazolylmethylpiperidine structure for this target is not yet available.
Research on Other Enzyme Targets (e.g., Tyrosinase, Cholinesterase, Monoamine Oxidase, Glycine Transporter 1)
The versatile imidazolyl-piperidine scaffold has been explored in the context of various other enzyme targets relevant to different disease states.
Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest for treating hyperpigmentation disorders. mdpi.comnih.gov Piperidine and piperazine-based compounds have been actively investigated as tyrosinase inhibitors, with some derivatives showing potent activity. nih.govresearchgate.net The piperidine ring often serves as a central scaffold for orienting other functional groups that interact with the enzyme's active site.
Cholinesterase: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors are used to treat the symptoms of Alzheimer's disease. Benzylpiperidine-linked benzimidazolinones, which combine the piperidine ring with a structure similar to imidazole, have been developed as potent cholinesterase inhibitors, demonstrating mixed-type inhibition. nih.gov
Monoamine Oxidase (MAO): Monoamine oxidase inhibitors are used in the treatment of depression and Parkinson's disease. nih.gov Research into new MAO inhibitors has included the synthesis of pyridazinobenzylpiperidine derivatives, which showed selective and reversible inhibition of MAO-B. mdpi.com
Glycine Transporter 1 (GlyT-1): GlyT-1 inhibitors are being investigated as a potential treatment for schizophrenia by modulating glutamatergic neurotransmission. nih.gov The piperidine and related piperazine (B1678402) rings are common structural motifs in GlyT-1 inhibitors. Notably, a GlyT-1 inhibitor containing a 1-methyl-1H-imidazol-4-yl sulfonyl group attached to a piperidine ring has been synthesized, highlighting the direct relevance of the imidazolyl-piperidine scaffold to this target. researchgate.net
Receptor Ligand Interaction and Modulation Research
A comprehensive search of scientific databases and peer-reviewed literature was conducted to ascertain the interaction profile of this compound with several key central nervous system receptors. The following sections detail the findings of this inquiry.
Histamine H3 Receptor (H3R) Agonism and Affinity Studies
There is no publicly available research data detailing the affinity or functional activity of this compound at the Histamine H3 receptor (H3R). The existing literature on imidazole-piperidine scaffolds in the context of H3R primarily focuses on a structural isomer, 4-(1H-imidazol-4-ylmethyl)piperidine. This isomer, where the piperidine moiety is connected to the C4 position of the imidazole ring, has been identified as a potent and selective H3R agonist. nih.govnih.gov In contrast, research on derivatives based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold has led to the discovery of novel H3R antagonists. nih.gov However, these findings are specific to the 4-substituted imidazole isomer and cannot be extrapolated to the 1-substituted isomer, this compound.
Impact of Piperidine Spacer Moiety on Binding Selectivity
No studies have been published that investigate the impact of the piperidine spacer on the H3R binding selectivity of this compound.
Functional Activity Assessment in H3R-Mediated Assays
There is no available data from functional assays to assess the activity (agonist, antagonist, or inverse agonist) of this compound at the H3R.
Serotonin (B10506) 5-HT7 Receptor Antagonism
A review of the scientific literature reveals no studies that have evaluated the antagonist activity of this compound at the Serotonin 5-HT7 receptor. Research into 5-HT7 receptor ligands has explored a wide variety of chemical structures, but the specific this compound scaffold has not been reported in this context.
Opioid Receptor Ligand Research (e.g., Delta-Opioid Receptor Agonism)
There is no available research data concerning the activity of this compound as an opioid receptor ligand. Studies in this area have investigated more complex imidazole-containing piperidine derivatives, such as 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives, which have been identified as a novel class of selective delta-opioid agonists. These compounds, however, possess a significantly different substitution pattern and an additional phenyl group, making their pharmacological profile distinct and not representative of this compound.
Affinity and Selectivity Profiling against Mu and Kappa Receptors
In line with the lack of data for the delta-opioid receptor, there are no published affinity and selectivity profiles for this compound against the mu- and kappa-opioid receptors.
Data Tables
Due to the absence of published research findings for this compound in the specified pharmacological contexts, no data tables for receptor affinity or functional activity can be presented.
Cannabinoid 1 Receptor (CB1R) Antagonism and Kinetic Studies
While direct kinetic studies on this compound as a Cannabinoid 1 Receptor (CB1R) antagonist are not extensively detailed in available literature, the research paradigm can be understood by examining structurally related compounds. The piperidine moiety is a key feature in potent and selective CB1R antagonists such as SR141716A (Rimonabant). nih.gov Research on such compounds provides a framework for understanding the potential molecular mechanisms.
CB1R antagonists typically function by binding to the receptor but failing to provoke the active conformational change required for signal transduction. This competitive binding blocks the receptor from being activated by endogenous cannabinoids (endocannabinoids) or exogenous agonists. nih.gov Studies involving SR141716A have shown that this compound can inhibit the antinociceptive (pain-relieving) effects of cannabinoid agonists. nih.gov The unique spatial orientation and electrostatic character of the antagonist's molecular structure are crucial for its ability to bind to the CB1 receptor and confer its antagonist activity. nih.gov Kinetic studies in this field often involve radioligand binding assays to determine the binding affinity (Ki values) of the antagonist by measuring its ability to displace a known radiolabeled agonist from the receptor in brain membrane preparations. nih.gov These research models and techniques establish a clear paradigm for evaluating the CB1R antagonist potential of novel piperidine-containing compounds.
Antimicrobial Research Applications
The imidazole and piperidine moieties are integral to many compounds investigated for their antimicrobial properties. Derivatives featuring these structures have demonstrated a broad spectrum of activity against various pathogenic microbes. nih.govbiomedpharmajournal.org
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
Research into imidazole and piperidine derivatives has consistently revealed their potential as antibacterial agents. nih.gov Novel imidazole derivatives have shown efficacy against both Gram-positive and Gram-negative bacterial strains. nih.gov Similarly, various piperidine derivatives have been reported to be active against bacteria such as the Gram-positive Staphylococcus aureus and the Gram-negative Escherichia coli. biointerfaceresearch.com For instance, certain 4-(1H-benzimidazol-2-yl)benzamides exhibited potent antibacterial activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The mechanism of action is often linked to the structural features of these heterocyclic compounds, which allow them to bind with high affinity to a range of enzymes and receptors in microbial targets. nih.gov
| Compound/Derivative Class | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| 5-nitroimidazole/oxazolidinone hybrid | Bacillus cereus (Gram-positive) | 200 nM | nih.gov |
| Quinolone/imidazole hybrid (93i) | Pseudomonas aeruginosa (Gram-negative) | 460 nM | nih.gov |
| 4-(1H-benzimidazol-2-yl)benzamide (Compound 20) | Staphylococcus aureus & MRSA (Gram-positive) | 6.25 µg/mL | nih.gov |
| Piperidine Derivatives | Staphylococcus aureus (Gram-positive) | Active | biointerfaceresearch.com |
| Piperidine Derivatives | Escherichia coli (Gram-negative) | Active | biointerfaceresearch.com |
Antifungal Activity Investigations
The imidazole ring is a cornerstone of many clinically used antifungal agents, and research continues to explore novel derivatives for improved efficacy. nih.gov Imidazole-containing chalcones, for example, are known for their antifungal properties and have been investigated for activity against Aspergillus fumigatus. mdpi.com Furthermore, certain benzimidazole derivatives have demonstrated significant antifungal activity, with Minimum Inhibitory Concentration (MIC) values comparable to the established drug fluconazole (B54011). nih.gov Piperidine-containing compounds have also been a source of potent antifungal agents, with some thymol (B1683141) derivatives showing excellent fungicidal activity against plant pathogens like Valsa mali, significantly exceeding the efficacy of fluconazole in some cases. researchgate.net
| Compound/Derivative Class | Fungal Strain | Activity | Reference |
|---|---|---|---|
| Benzimidazole Derivatives (Compounds 13, 14, 18, 19, 33) | Not specified | MIC: 3.12 µg/mL | nih.gov |
| Piperidine-containing thymol derivative (Compound 3f) | Valsa mali | EC50: 0.537 µg/mL | researchgate.net |
| Fluconazole (Control) | Valsa mali | EC50: 4.707 µg/mL | researchgate.net |
| 1-(2-(4-morpholinomethyl)-1H-benzoimidazol-1-yl)propan-2-one oxime-ethers | Botrytis cinerea, Sclerotinia sclerotiorum | Excellent activity, some higher than carbendazim | researchgate.net |
Research into Anti-Mycobacterial Activity
Derivatives containing the imidazole or piperidine scaffold have been a focus of research for new treatments against mycobacterial infections, including tuberculosis. nih.govresearchgate.net Specifically, certain imidazole-based pyridine-2-carboxamidrazone derivatives have shown moderate activity against Mycobacterium tuberculosis H37Ra and significant activity against several non-tuberculous mycobacteria strains. nih.gov In other studies, high-throughput screening identified compounds capable of reducing the intracellular survival of various mycobacteria, including M. avium, M. abscessus, and M. tuberculosis. mdpi.com Piperidinol derivatives have also been identified as being highly active and selective against the Mycobacterium tuberculosis bacillus. researchgate.net The minimum inhibitory concentration (MIC) is a key metric in these studies, defining the lowest concentration of a compound that prevents visible growth of the bacterium. msptm.org
| Compound/Derivative Class | Mycobacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| N-Arylpiperazine derivative (Compound 8h) | M. tuberculosis CNCTC My 331/88 | 8 µM | mdpi.com |
| Pyridine-2-carboxamidrazone derivatives | M. tuberculosis H37Ra | Moderate activity | nih.gov |
| Pyridine-2-carboxamidrazone derivatives | Non-tuberculous mycobacteria | Significant activity | nih.gov |
| Piperidinol derivatives | M. tuberculosis | Highly active | researchgate.net |
Anticancer Research Perspectives
The imidazole core is a versatile scaffold found in numerous compounds investigated for cancer therapy. nih.gov These derivatives are explored for their ability to interfere with cancer cell proliferation and survival through various mechanisms.
Antiproliferative Effects in Cellular Models
Compounds featuring an imidazole or benzimidazole structure have demonstrated significant antiproliferative effects across a range of cancer cell lines. nih.gov For example, a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate (B1207046) ester derivative was found to inhibit the replication of human head and neck squamous cell carcinoma (HNSCC) cell lines. mdpi.com The mechanism involved the disruption of mitotic spindle formation, leading to a cell cycle block in the G2/M phase and subsequent induction of apoptosis. mdpi.com Similarly, novel imidazolidin-4-one (B167674) derivatives have been shown to exert anticancer activity in colorectal cancer (CRC) cell lines, such as HCT116 and SW620. nih.gov The anticancer effect of one such derivative was linked to its ability to induce the production of reactive oxygen species (ROS), which in turn triggered apoptosis through the mitochondrial pathway. nih.gov These studies highlight the potential of imidazole-based compounds to serve as lead structures for the development of new anticancer agents.
| Compound/Derivative Class | Cancer Cell Line | Effect | Reference |
|---|---|---|---|
| (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester | HNSCC (CAL 27, FaDu) | Inhibited replication, blocked cell cycle at G2/M, induced apoptosis | mdpi.com |
| Imidazolidin-4-one derivative (Compound 9r) | Colorectal Cancer (HCT116, SW620) | Exhibited potent anticancer activity by inducing ROS-dependent apoptosis | nih.gov |
| 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivative (12l) | V600E BRAF | IC50: 0.49 µM | nih.gov |
| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones (Compounds 3f-j) | Various cancer cell lines | GI50: 22 nM to 31 nM | mdpi.com |
Targeting Enzymes Associated with Cancer Progression
The strategic inhibition of key enzymes involved in cancer progression represents a cornerstone of modern oncological research. The structural scaffold of this compound has served as a valuable template for the development of potent and selective inhibitors targeting enzymes that play crucial roles in hormone-dependent cancers and inflammation-driven malignancies. Research has particularly focused on derivatives that target aromatase and cyclooxygenase-2 (COX-2), demonstrating the versatility of this chemical moiety in designing new therapeutic agents.
Aromatase Inhibition
Aromatase, a cytochrome P450 enzyme, is a critical target in the treatment of estrogen receptor-positive breast cancer. It catalyzes the final step of estrogen biosynthesis, converting androgens into estrogens. Inhibiting this enzyme effectively reduces estrogen levels, thereby slowing the growth of hormone-dependent tumors.
A notable derivative, 4-((1H-imidazol-1-yl) methyl)-2-(4-fluorophenyl)-8-phenylquinoline, has been investigated as a potent nonsteroidal aromatase inhibitor. researchgate.net In vivo studies have demonstrated its significant anti-aromatase activity. jpionline.orgresearchgate.net The efficacy of this quinoline derivative was evaluated in immature female rats by measuring its ability to inhibit uterine hypertrophy induced by androstenedione, a standard assay for in vivo aromatase inhibition. jpionline.org The results indicated that the compound could decrease androstenedione-induced uterine hypertrophy in a dose-dependent manner, with an inhibitory potency comparable to the well-established aromatase inhibitor, Letrozole. jpionline.orgresearchgate.net
A key aspect of its molecular mechanism is its selectivity. High doses of Letrozole were found to significantly decrease serum concentrations of aldosterone (B195564) and cortisol, suggesting some level of interaction with other steroidogenic enzymes. jpionline.orgresearchgate.net In contrast, the quinoline derivative, when administered at the same doses, showed no significant effects on the serum levels of either aldosterone or cortisol. jpionline.orgresearchgate.net This suggests a higher selectivity for the aromatase enzyme, which is a desirable characteristic for minimizing potential side effects. researchgate.net
| Compound | Assay | Key Finding | Selectivity Finding |
|---|---|---|---|
| 4-((1H-imidazol-1-yl) methyl)-2-(4-fluorophenyl)-8-phenylquinoline | Androstenedione-Induced Uterine Hypertrophy (in vivo) | Inhibitory potency was not significantly different from Letrozole. jpionline.orgresearchgate.net Decreased uterine hypertrophy in a dose-dependent manner. jpionline.org | Did not significantly affect serum concentrations of aldosterone or cortisol. jpionline.orgresearchgate.net |
| Letrozole | Androstenedione-Induced Uterine Hypertrophy (in vivo) | Significantly inhibited uterine hypertrophy. jpionline.orgresearchgate.net | High doses significantly decreased serum concentrations of aldosterone and cortisol. jpionline.orgresearchgate.net |
Cyclooxygenase-2 (COX-2) Inhibition
Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in various cancers, including breast cancer. It plays a role in inflammation and cell proliferation, making it another important target for cancer therapy. A series of 4-(Imidazolylmethyl)quinoline derivatives bearing a methylsulfonyl COX-2 pharmacophore have been designed and synthesized as selective COX-2 inhibitors and potential anti-breast cancer agents. nih.govnih.gov
In vitro inhibition studies demonstrated that these compounds are potent and selective inhibitors of the COX-2 isozyme. nih.govnih.gov The cytotoxicity of these quinoline derivatives was evaluated against the human breast cancer cell lines MCF-7 and T47D. nih.gov The compounds were generally more cytotoxic against MCF-7 cells, which express higher levels of aromatase mRNA compared to T47D cells. nih.govnih.gov Among the synthesized compounds, 4-((1H-Imidazol-1-yl)methyl) 7,8,9,10-tetrahydro-2-(4-methylsulfonylphenyl)-benzo[h]quinoline was identified as the most potent and selective COX-2 inhibitor and also the most cytotoxic agent against the MCF-7 cell line. nih.gov
| Compound Class | Target Enzyme | In Vitro Activity | Cytotoxicity Against Cancer Cell Lines |
|---|---|---|---|
| 4-(Imidazolylmethyl)-2-(4-methylsulfonyl phenyl)-Quinoline Derivatives | COX-2 | Potent and selective inhibition with IC50 values in the range of 0.063-0.090 µM and selectivity indexes from 179.9 to 547.6. nih.gov | Showed significant cytotoxicity against MCF-7 and T47D human breast cancer cell lines. nih.govnih.gov |
Structure Activity Relationship Sar Studies and Molecular Design Principles
Systematic Exploration of Substituent Effects on Biological Activity
The biological activity of compounds containing the 4-((1H-imidazol-1-yl)methyl)piperidine core can be significantly modulated by introducing various substituents on both the imidazole (B134444) and piperidine (B6355638) rings. Systematic exploration of these effects is a cornerstone of medicinal chemistry efforts to enhance potency, selectivity, and pharmacokinetic properties.
Research on related heterocyclic compounds has demonstrated that the nature of substituents plays a critical role. For instance, in studies on 1,2-diarylimidazol-4-carboxamide derivatives, introducing different aromatic moieties and other substituents led to diverse kinetic profiles and affinities for the human cannabinoid 1 (hCB1) receptor. nih.gov An analogue with a 4-trifluoromethoxyphenyl substituent showed high affinity (0.22 nM), while 3-pyridyl analogues also demonstrated subnanomolar affinities. nih.gov Similarly, in the development of oxazolidinone antibacterials, substitution with 5-membered heteroaroyl and dinitrobenzoyl moieties enhanced activity against staphylococci and enterococci strains. researchgate.net Conversely, adding guanidino or other water-solubilizing groups at the 4N-piperazine position resulted in a loss of antibacterial activity. researchgate.net
The electronic properties of substituents are also a key factor. In a series of 4-Azaindole-2-piperidine compounds, a preference for electron-rich aromatics was observed, as electron-deficient cyano analogs were found to be inactive. dndi.org This suggests that for the this compound scaffold, adding electron-donating groups to the rings could enhance binding to certain targets by modulating the electronic landscape of the molecule.
The following table summarizes the observed effects of different substituents on the biological activity of related piperidine and imidazole-containing compounds.
| Compound Series | Substituent Modification | Observed Effect on Activity | Target/Assay | Reference |
| 1,2-Diarylimidazol-4-carboxamides | Addition of 4-trifluoromethoxyphenyl group | High affinity (Ki = 0.22 nM) | hCB1 Receptor | nih.gov |
| 1,2,3-Triazolylmethyl piperazino oxazolidinones | Substitution with dinitrobenzoyl moieties | Potentiated activity against staphylococci | Antibacterial | researchgate.net |
| 4-Azaindole-2-piperidines | Addition of electron-deficient cyano group | Inactive | Trypanosoma cruzi | dndi.org |
| 4-Phenyl-4-[1H-imidazol-2-yl]-piperidines | N-phenethyl substitution on piperidine | High delta-opioid receptor affinity (Ki = 18 nM) | Opioid Receptors | nih.gov |
| Benzimidazole-pyrimidine sulfonamides | Propylamine (B44156) linker vs. Ethylamine (B1201723) linker | Propylamine linker showed higher V600EBRAF inhibition | V600EBRAF Kinase | nih.gov |
Conformational Analysis and Ligand-Receptor Binding Interactions
The three-dimensional shape (conformation) of a molecule is critical for its ability to bind to a biological target. For the this compound scaffold, both the piperidine ring conformation and the relative orientation of the imidazole ring are key determinants of activity. The piperidine ring typically adopts a stable chair conformation, but boat or twist-boat conformations can also be relevant for receptor binding. nih.gov
Computational studies, such as molecular docking, are invaluable for visualizing and understanding these ligand-receptor interactions. nih.govmdpi.com Docking simulations of ligands into receptor binding pockets can reveal key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. nih.govpolyu.edu.hk For example, docking studies of 1,2-diarylimidazol-4-carboxamide derivatives into the hCB1 receptor showed the ligand positioned deep within the binding pocket, interacting with conserved tryptophan residues. nih.gov The imidazole moiety itself is known to participate in various binding interactions, including coordinating with metal ions in enzyme active sites. longdom.org
Studies on bridged piperidine analogues have shown that constraining the conformation can lead to enhanced affinity. nih.gov This suggests that the receptor may prefer a specific, rigid conformation of the piperidine ring. nih.gov Interestingly, some receptors exhibit a high tolerance for different piperidine ring conformations, indicating that the piperidine moiety may be situated in a more flexible, solvent-exposed region of the binding site. nih.gov
Influence of Piperidine Ring Stereochemistry and Substitution Pattern
The stereochemistry and substitution pattern of the piperidine ring are critical factors influencing the biological activity of derivatives. The precise placement of substituents can dictate how the molecule fits into a binding pocket and interacts with specific amino acid residues.
In the development of inhibitors for the Hepatitis C Virus (HCV), a systematic SAR campaign around a 4-aminopiperidine (B84694) scaffold was conducted. nih.gov This involved exploring a wide variety of functional groups on the piperidine nitrogen and linked aryl rings, demonstrating that even subtle changes can significantly impact potency and metabolic properties. nih.gov Similarly, research on substituted 4-piperidones has shown that modifications to the piperidine ring significantly influence antimicrobial and analgesic potency. researchgate.net
Rigidification of the piperidine ring through bridging is a common strategy to enhance affinity and improve drug-like properties. nih.gov The synthesis of various 2-azanorbornane and nortropane derivatives, which are rigid, bridged analogues of piperidine, preserved or even increased receptor affinity in certain cases. nih.gov This approach locks the molecule into a potentially more favorable binding conformation, reducing the entropic penalty of binding.
The position of substitution also matters. For example, in a series of imidazodiazepines binding to opioid receptors, the stereochemistry of a methyl group on the diazepine (B8756704) ring had a significant impact, with the (S) configuration showing better affinity than the (R) isomer. mdpi.com While not on a piperidine ring, this highlights the general principle that stereochemistry is a crucial element in molecular design.
Optimization of Imidazole and Piperidine Linker Length and Flexibility
In the design of novel BRAF inhibitors, researchers synthesized derivatives with either ethylamine or propylamine linkers connecting a benzimidazole-pyrimidine core to a terminal sulfonamide. nih.gov The results showed that compounds with the longer, more flexible propylamine linker exhibited stronger inhibitory activity against the V600EBRAF mutant kinase. nih.gov This indicates that the increased length provided the necessary reach and conformational freedom to access a key interaction point in the target protein.
Conversely, in other systems, a more rigid linker may be advantageous. A study on HCV assembly inhibitors found that a 1,3-cyclobutane linker, a more rigid structure, was optimal for activity. nih.gov This suggests that for some targets, restricting the conformational freedom of the molecule can pre-organize it into the bioactive conformation, leading to higher potency. Therefore, the optimization of the linker is a target-specific endeavor, involving a balance between achieving the correct length and imposing the right degree of conformational constraint.
Computational Chemistry and Molecular Modeling Applications
Ligand-Receptor Docking Simulations for Binding Mode Elucidation
Ligand-receptor docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). These simulations are crucial for elucidating the binding mode, calculating the binding affinity, and understanding the key molecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that stabilize the ligand-receptor complex.
Homology Modeling and Receptor Structure Prediction
When the experimental 3D structure of a target protein has not been determined by methods like X-ray crystallography or NMR spectroscopy, homology modeling can be used to build a predictive model. This technique relies on the known experimental structure of a related homologous protein (a "template") to predict the structure of the "target" protein.
If 4-((1H-Imidazol-1-yl)methyl)piperidine were being investigated as a ligand for a protein without a known structure, researchers would first need to construct a homology model of that receptor. The quality of the resulting model is highly dependent on the sequence identity between the target and template proteins. Once a reliable model is generated and validated, it can be used for subsequent computational studies, such as the ligand-receptor docking simulations described above, to investigate how the compound might interact with its predicted binding site.
Pharmacophore Modeling and Virtual Screening for Novel Ligands
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific biological target. dergipark.org.tr A pharmacophore model can be generated based on the structure of a known active ligand or from the ligand-binding site of a receptor. nih.gov
This model then serves as a 3D query for virtual screening of large compound databases to identify new molecules that match the pharmacophore features. sciengpub.irresearchgate.net The this compound scaffold, with its distinct arrangement of a hydrogen-bonding imidazole (B134444) ring and a hydrophobic piperidine (B6355638) group, could be used to develop a pharmacophore model to search for novel ligands with potentially similar or improved activity. This approach is instrumental in discovering new chemical entities for a target of interest. nih.govnih.govfrontiersin.org
In Silico Analysis for Target Identification and Activity Spectrum Prediction
In silico methods are widely used to predict the potential biological targets of a compound and its likely spectrum of activity. This can be achieved through various techniques, including reverse docking and ligand-based similarity searching. In reverse docking, a ligand like this compound is docked against a large library of known protein structures to identify which proteins it is most likely to bind to.
Alternatively, ligand-based methods involve comparing the compound's structural and physicochemical properties to those of known drugs and bioactive molecules in databases. If the compound is structurally similar to molecules with known activity against a particular target, it can be inferred that it may share a similar activity profile. These predictive analyses help in identifying potential therapeutic applications for new or existing compounds and can also flag potential off-target effects. japtronline.com
Computational Strategies for Optimizing Molecular Interactions
Once an initial "hit" compound is identified, computational strategies are employed to optimize its structure to improve potency, selectivity, and pharmacokinetic properties. For a scaffold like this compound, computational chemists can explore modifications at various positions.
For instance, substitutions could be made on the piperidine or imidazole rings to enhance binding affinity with a target receptor. Molecular dynamics (MD) simulations can be run to study the stability of the ligand-receptor complex over time and to understand how structural modifications affect the binding mode and the flexibility of the complex. nih.gov Furthermore, techniques like Free Energy Perturbation (FEP) can quantitatively predict the change in binding affinity resulting from a chemical modification, thereby guiding the synthesis of more potent analogs. These optimization strategies are a cornerstone of modern computer-aided drug design. rsc.org
Lead Identification and Optimization Strategies in Drug Discovery Research
Identification of Research Hits from Screening Campaigns
The initial identification of lead compounds, or "hits," often emerges from high-throughput screening (HTS) campaigns where large libraries of chemical compounds are tested for activity against a specific biological target. The 4-((1H-Imidazol-1-yl)methyl)piperidine motif is a privileged scaffold in medicinal chemistry, meaning it is frequently found in biologically active compounds. Its constituent parts, the imidazole (B134444) and piperidine (B6355638) rings, are common in many approved pharmaceutical drugs. semanticscholar.org The imidazole ring, for instance, can interact with molecular targets by coordinating with metal ions in enzyme active sites, while the piperidine heterocycle is a core component of numerous therapeutic compounds. semanticscholar.org The combination of these two validated heterocyclic scaffolds into a single molecular entity creates novel structures with the potential for enhanced biological properties. As a result, compounds containing this motif are often present in screening libraries and can be identified as promising starting points for further development.
Iterative Scaffold Optimization and Derivatization Approaches
Once a hit compound containing the this compound core is identified, the process of lead optimization begins. This involves the systematic and iterative chemical modification of the scaffold to improve its drug-like properties. A common strategy is to explore the structure-activity relationship (SAR) by synthesizing a series of derivatives. For scaffolds involving a piperidine ring, derivatization is readily achieved at the piperidine nitrogen. nih.gov This position allows for the introduction of a wide variety of chemical groups to probe interactions with the target protein and modulate physicochemical properties like solubility and cell permeability.
For example, in the development of inhibitors for the NLRP3 inflammasome, researchers modulated a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold, which is structurally related to the topic compound. nih.govresearchgate.net By synthesizing a series of derivatives with different substituents, they were able to identify compounds with improved inhibitory activity. nih.govresearchgate.net This iterative process of synthesis and biological evaluation is fundamental to refining a hit into a potent and selective lead compound. nih.gov
Table 1: Examples of Iterative Derivatization Strategies for Piperidine-Containing Scaffolds
| Modification Site | Chemical Group Introduced | Rationale for Modification |
|---|---|---|
| Piperidine Nitrogen | Amides, Carbamates, Sulfonamides | To explore alternative hydrogen bonding patterns and probe for new interactions with the target protein. nih.gov |
| Aromatic Rings | Halogen atoms (e.g., -F, -Cl) | To modulate electronic properties and enhance binding affinity through halogen bonding. nih.gov |
| Linker between Rings | Alkyl chains of varying length | To optimize the spatial orientation and distance between key pharmacophoric elements. nih.govnih.gov |
| Core Scaffold | Bioisosteric replacement (Scaffold Hopping) | To improve properties like solubility or metabolic stability while maintaining biological activity. dundee.ac.uk |
Strategies for Enhancing Target Potency and Selectivity
A primary goal of lead optimization is to increase a compound's potency—its ability to produce a desired biological effect at a low concentration—and its selectivity, which is its ability to interact with the intended target without affecting other, unintended targets. For compounds with the this compound motif, these enhancements are achieved through targeted chemical modifications.
In the development of novel histamine (B1213489) H3 receptor antagonists based on a related 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold, researchers found that attaching a substituted aniline (B41778) amide to the piperidine nitrogen via a two-methylene linker resulted in the most potent compounds in the series. nih.gov This strategy highlights how extending a substituent from the piperidine ring can allow the molecule to access and form favorable interactions with specific sub-pockets of the target's binding site.
Similarly, in the design of selective delta-opioid agonists, a series of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives were synthesized. nih.gov The most potent and selective compound from this series exhibited a high affinity for the delta-opioid receptor and was significantly less active at the mu- and kappa-opioid receptors. nih.gov This selectivity is crucial for minimizing off-target side effects. The structure-activity relationship studies revealed that the nature and position of substituents on the phenyl and imidazole rings were critical for achieving both high potency and selectivity.
Addressing Lead Liabilities in Preclinical Development (e.g., Metabolic Stability Considerations)
During preclinical development, promising lead compounds are evaluated for their drug metabolism and pharmacokinetic (DMPK) properties. A common liability is poor metabolic stability, where the compound is rapidly broken down by enzymes in the body, primarily in the liver. This can lead to low bioavailability and a short duration of action. The imidazole moiety, while beneficial for target binding, can sometimes be a site of metabolic degradation.
Researchers actively work to design compounds with improved metabolic stability. In one study, a novel inhibitor of β-catenin, N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, was developed with enhanced metabolic stability compared to earlier compounds. nih.gov When incubated with human and mouse liver microsomes, this new compound demonstrated a significantly longer half-life, indicating it is less susceptible to metabolic breakdown. nih.gov
Another common strategy to improve metabolic stability involves modifying the scaffold itself. For instance, in a series of dopamine (B1211576) transporter (DAT) inhibitors, replacing a piperazine (B1678402) ring with a piperidine ring led to analogues with improved metabolic stability in rat liver microsomes. nih.gov Such modifications are key to developing compounds that are robust enough to be effective in vivo.
Table 2: Metabolic Stability of β-Catenin Inhibitors
| Compound | Species | Microsomal Half-life (t½, min) |
|---|---|---|
| Reference Compound 5 | Human | 40 |
| Reference Compound 5 | Mouse | 17 |
| Optimized Compound 25 | Human | >120 |
| Optimized Compound 25 | Mouse | >120 |
Data sourced from a study on β-catenin inhibitors, where Compound 25 is N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide. nih.gov
Design of Novel Chemical Entities with the this compound Motif
The this compound motif is not only optimized but also used as a foundational element in the design of entirely new chemical entities. Leveraging principles like fragment-based drug design (FBDD) and scaffold hybridization, medicinal chemists combine this validated motif with other pharmacophoric fragments to create novel molecules with desired biological activities. rsc.org
For example, researchers have designed and synthesized novel antibacterial agents by incorporating an imidazole fragment into 2-(pyrazol-4-yl)-1,3,4-oxadiazole structures. mdpi.com This approach, based on splicing together active substructures, led to the discovery of lead molecules for developing new agricultural bactericides. mdpi.com In another instance, novel anticancer agents were created by designing hybrid molecules that tethered a 4-nitroimidazole-piperazinyl group to 1,2,3-triazoles using click chemistry. nih.gov This strategy produced a library of new compounds, with some exhibiting potent activity against human cancer cell lines. nih.gov These examples demonstrate the versatility of the imidazole-piperidine/piperazine core in generating diverse and innovative chemical entities for a wide range of therapeutic applications.
Preclinical Research Approaches and in Vitro Model Systems
Cell-Based Functional Assays for Receptor and Enzyme Activity
Cell-based functional assays are critical in preclinical research to determine how a compound affects cellular processes by interacting with specific receptors or enzymes. For derivatives of 4-((1H-Imidazol-1-yl)methyl)piperidine, these assays have been instrumental in elucidating their potential as modulators of inflammatory and neurological pathways.
One area of investigation involves the NLRP3 inflammasome, a multiprotein complex central to the inflammatory response. In vitro studies using phorbol (B1677699) 12-myristate 13-acetate (PMA)-differentiated THP-1 cells, a human macrophage model, have been employed to assess the inhibitory effects of related compounds. nih.gov Following stimulation with lipopolysaccharide (LPS) and ATP to trigger NLRP3 inflammasome activation, the ability of these compounds to inhibit interleukin-1β (IL-1β) release and pyroptosis (a form of inflammatory cell death) is measured. nih.gov For instance, certain benzimidazole-2-one derivatives have demonstrated a concentration-dependent inhibition of NLRP3-mediated pyroptosis and IL-1β release in these human macrophage models. nih.gov
Additionally, the 4-((1H-imidazol-4-yl)methyl)piperidine scaffold, an isomer of the subject compound, has been a foundation for developing novel histamine (B1213489) H3 (H₃) receptor antagonists. nih.gov Cell-based functional assays are essential in determining the potency and efficacy of these compounds at the H₃ receptor, which is a key target in the central nervous system for potential cognitive and wakefulness-promoting therapies. nih.govnih.gov
| Assay Type | Model System | Target | Key Finding | Reference |
|---|---|---|---|---|
| IL-1β Release Assay | PMA-differentiated THP-1 cells (human macrophages) | NLRP3 Inflammasome | Derivatives show concentration-dependent inhibition of IL-1β release. | nih.gov |
| Pyroptosis Inhibition Assay | PMA-differentiated THP-1 cells (human macrophages) | NLRP3 Inflammasome | Select compounds inhibit pyroptosis down to 1 µM concentrations. | nih.gov |
| Receptor Functional Assay | Various (e.g., cell lines expressing the receptor) | Histamine H₃ Receptor | Scaffold used to develop potent H₃ receptor antagonists. | nih.gov |
Biochemical Assays for Enzyme Inhibition and Ligand Binding
Biochemical assays provide a direct measure of a compound's interaction with its molecular target, such as an enzyme or receptor, in a cell-free system. These assays are fundamental for determining inhibition constants (IC₅₀) and binding affinities (Ki).
Derivatives of this compound have been evaluated for their inhibitory activity against various enzymes. For example, a series of growth inhibitors of Trypanosoma cruzi based on a related scaffold were investigated for their effect on cytochrome P450 family 51 (CYP51), a crucial enzyme in the parasite's sterol biosynthesis pathway. nih.gov A biochemical assay identified a derivative with an IC₅₀ value of 52 nM against CYP51, suggesting this is a likely mechanism of its anti-parasitic action. nih.gov In the context of inflammation and cancer, other imidazole-based compounds have been screened for their ability to inhibit Transforming growth factor β-activated kinase 1 (TAK1). nih.gov A LanthaScreen biochemical kinase inhibition assay was used to determine the IC₅₀ values of these compounds, revealing potent inhibition in the nanomolar range for some derivatives. nih.gov
Ligand binding assays are also crucial. The 4-((1H-imidazol-4-yl)methyl)piperidine scaffold has been central to the development of ligands for the histamine H₃ receptor. nih.govnih.gov These assays quantify the affinity of the compounds for the receptor, often by measuring the displacement of a radiolabeled ligand, which is a key step in identifying potent receptor antagonists or agonists. nih.gov
| Assay Type | Target Enzyme/Receptor | Compound Type | Result (Example) | Reference |
|---|---|---|---|---|
| Enzyme Inhibition Assay | CYP51 | 4-((1-(1H-imidazol-2-yl)alkoxy)methyl)pyridine derivative | IC₅₀ = 52 nM | nih.gov |
| Biochemical Kinase Assay (LanthaScreen) | TAK1 | 2,4-1H-imidazole carboxamide | IC₅₀ = 1.3 µM (starting point) | nih.gov |
| Ligand Binding Assay | Histamine H₃ Receptor | 4-((1H-imidazol-4-yl)methyl)piperidine derivative | Identified as potent antagonists | nih.gov |
| NLRP3 ATPase Activity Assay | NLRP3 | Benzo[d]imidazole-2-one derivative | Significant inhibition of ATPase activity at 100 µM | nih.gov |
In Vitro Antimicrobial Susceptibility Testing (e.g., MIC Determinations)
In vitro antimicrobial susceptibility testing is performed to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, known as the minimum inhibitory concentration (MIC). researchgate.netnih.gov This is a standard method for evaluating the potential of new antimicrobial compounds.
This compound has demonstrated promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have reported MIC values for this compound against pathogens such as Staphylococcus aureus and Escherichia coli. The reported MICs for this compound range from 0.0039 to 0.025 mg/mL, indicating significant antibacterial activity. The broad range suggests that the susceptibility can vary depending on the specific bacterial strain and testing conditions.
| Bacterial Strain | Gram Stain | MIC Range (mg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus | Positive | 0.0039 - 0.025 | |
| Escherichia coli | Negative | 0.0039 - 0.025 |
Preclinical In Vivo Model Systems for Efficacy Evaluation (e.g., Animal Infection Models for Antiparasitic Activity)
Following promising in vitro results, preclinical in vivo models are essential for evaluating the efficacy of a compound in a living organism. Animal models of infection are commonly used to assess the antiparasitic activity of new chemical entities.
While this compound itself has been noted for its potential, related imidazole-containing structures have been evaluated for antiparasitic activity in vivo. For instance, after demonstrating in vitro activity against amastigotes of Leishmania amazonensis, two 4-nitro-1H-imidazolyl compounds were tested in BALB/c mouse models of cutaneous leishmaniasis. nih.gov Despite their in vitro potency (EC₅₀ values of 4.57 µM and 9.19 µM), the compounds failed to reduce skin lesion size or parasite load in the mice. nih.gov This highlights a common challenge in drug development where in vitro efficacy does not always translate to in vivo effectiveness.
For Chagas disease, caused by Trypanosoma cruzi, improved in vivo screening methods have been developed. plos.orgresearchgate.net These often use transgenic parasite lines that express reporter proteins like luciferase or tdTomato fluorescent protein. plos.org Mice are infected, often in the footpad, and the parasite load is monitored non-invasively by measuring bioluminescence or fluorescence. plos.orgresearchgate.net This allows for a more rapid assessment of a compound's ability to reduce parasite levels in a living animal compared to traditional methods. plos.org Derivatives of the core imidazole (B134444) scaffold have shown potent nanomolar growth inhibition of T. cruzi in in vitro assays, making them candidates for such in vivo evaluation. nih.gov
| Disease Model | Animal Model | Parasite | Compound Type | Outcome | Reference |
|---|---|---|---|---|---|
| Cutaneous Leishmaniasis | BALB/c mice | Leishmania amazonensis | 4-nitro-1H-imidazolyl compounds | No reduction in lesion size or parasite load, despite in vitro potency. | nih.gov |
| Chagas Disease | Mice | Trypanosoma cruzi (luciferase/tdTomato expressing) | General anti-T. cruzi compounds | Model system allows for rapid in vivo screening by monitoring bioluminescence/fluorescence. | plos.orgresearchgate.net |
Future Research Directions and Unexplored Avenues for 4 1h Imidazol 1 Yl Methyl Piperidine
Exploration of Novel Therapeutic Areas and Target Classes
The established activity of imidazole-piperidine derivatives, particularly as histamine (B1213489) H3 receptor (H3R) antagonists, has paved the way for their investigation in central nervous system (CNS) disorders. However, the versatility of this scaffold suggests significant potential beyond this initial target. Future research is poised to explore a polypharmacological approach, where derivatives are designed to interact with multiple targets simultaneously to achieve enhanced therapeutic efficacy or novel treatment paradigms.
Key opportunities include:
Dual-Target Ligands: There is a growing interest in developing single molecules that can modulate multiple targets. For the 4-((1H-imidazol-1-yl)methyl)piperidine scaffold, this includes creating dual-acting ligands for other histamine receptor subtypes (H1, H2, H4) or combining H3R antagonism with activity at other CNS targets like the serotonin (B10506) transporter (SERT) or dopamine (B1211576) receptors (D2R). nih.govresearchgate.net Such combinations could offer synergistic benefits for complex conditions like depression, allergic rhinitis, pain, and even certain cancers. nih.govresearchgate.net
Neurodegenerative and Neuroinflammatory Diseases: Given the role of H3R in neurotransmission and the emerging link between neuroinflammation and neurodegeneration, a major avenue for future research is the systematic evaluation of this compound derivatives in models of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Beyond GPCRs: While G-protein coupled receptors (GPCRs) have been the primary focus, the scaffold's chemical properties may allow it to interact with other target classes, such as enzymes or ion channels. Unbiased screening approaches could reveal unexpected activities and open up entirely new therapeutic fields for this compound class.
| Potential Target Class | Therapeutic Area | Rationale |
| Histamine Receptors (Dual H3R/H4R) | Inflammatory Disorders, Neuropathic Pain | Combining H3R's central effects with H4R's immunomodulatory role. nih.gov |
| Monoamine Transporters (e.g., SERT) | Depression, Cognitive Disorders | Synergistic action to improve mood and cognitive symptoms. nih.gov |
| Dopamine Receptors (e.g., D2R) | Schizophrenia, Parkinson's Disease | Modulating dopaminergic pathways in conjunction with histaminergic systems. researchgate.net |
| Kinases | Oncology, Inflammatory Disease | Exploring potential off-target activities that could be optimized for new indications. |
Integration with Advanced Synthetic Methodologies (e.g., Flow Chemistry, Green Chemistry)
To accelerate the exploration of the chemical space around the this compound core, modern synthetic methodologies are essential. These technologies offer improvements in efficiency, safety, scalability, and environmental impact over traditional batch chemistry.
Flow Chemistry: Continuous flow synthesis allows for precise control over reaction parameters, such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and enhanced safety, particularly for exothermic or hazardous reactions. researchgate.netacs.org Implementing flow processes for the synthesis of imidazole (B134444) and piperidine (B6355638) precursors or their coupling can enable rapid library production and process scale-up. researchgate.netuc.pt The modular nature of flow chemistry is ideal for creating a diverse range of analogs for structure-activity relationship (SAR) studies by allowing sequential reactions to be performed in an automated fashion. uc.pt
Green Chemistry: A focus on sustainability is driving the adoption of green chemistry principles in pharmaceutical synthesis. For the this compound scaffold, this includes the use of bio-renewable starting materials, such as synthesizing piperidine from furfural, a biomass-derived chemical. nih.gov Other green approaches involve using water as a solvent, employing non-toxic catalysts, and minimizing waste generation, which are crucial for developing economically and environmentally sustainable manufacturing processes. ajchem-a.comunibo.itrsc.org
Application of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. For the this compound scaffold, these computational tools can be applied in several ways:
Predictive Modeling: AI/ML algorithms can be trained on existing data to predict the biological activity, physicochemical properties, and pharmacokinetic profiles of novel, virtual derivatives. This allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving time and resources.
De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold that are optimized for specific properties, such as high affinity for a new target or improved blood-brain barrier penetration.
Virtual Screening: ML models can be used to screen vast virtual libraries of compounds against a target protein structure, identifying potential hits that incorporate the imidazole-piperidine core. numberanalytics.com This is particularly useful for identifying ligands for novel or "undruggable" targets. numberanalytics.com
Development of Advanced In Vitro Disease Models
A significant challenge in drug development is the poor translation of findings from preclinical models to human clinical trials. Advanced in vitro models that more accurately recapitulate human physiology are critical for improving the predictive power of preclinical studies.
Organ-on-a-Chip Technology: For CNS applications, "Brain-Chips" represent a transformative technology. emulatebio.comnih.gov These microfluidic devices co-culture various human cell types—such as neurons, astrocytes, microglia, and endothelial cells—to recreate the neurovascular unit and the blood-brain barrier. escholarship.orgemulatebio.comnih.gov Using a Brain-Chip, researchers can study the effects of this compound derivatives on neuroinflammation, neuronal activity, and barrier permeability in a human-relevant context, providing more accurate data on efficacy and potential toxicity. emulatebio.comemulatebio.com
3D Spheroids and Organoids: Three-dimensional cell culture systems, like brain organoids derived from induced pluripotent stem cells (iPSCs), offer another layer of complexity compared to traditional 2D cell cultures. These models can be used to assess the compound's effect on cell-cell interactions and tissue-like structures, offering better insight into its potential therapeutic impact.
Combinatorial Library Design and High-Throughput Screening for New Applications
To fully explore the therapeutic potential of the this compound scaffold, it is necessary to synthesize and screen large, diverse libraries of related compounds against a wide array of biological targets.
DNA-Encoded Libraries (DELs): DEL technology enables the synthesis and screening of libraries containing billions of unique compounds. acs.orgnih.govwikipedia.org By attaching a unique DNA barcode to each chemical structure, the entire library can be screened in a single tube. nih.gov The recent development of DNA-compatible reactions for synthesizing heterocycles like imidazole makes this an ideal platform for exploring the chemical space around the core scaffold to identify high-affinity binders for novel protein targets. acs.org
Advanced High-Throughput Screening (HTS): For known target classes like GPCRs, new HTS technologies provide deeper insights than traditional assays. For instance, BRET (Bioluminescence Resonance Energy Transfer)-based conformational biosensors for the histamine H3 receptor can directly measure ligand-induced changes in the receptor's shape. nih.govacs.org This allows for the sensitive and synchronous screening of agonists and inverse agonists, providing a more nuanced understanding of a compound's pharmacology early in the discovery process. nih.gov
| Technology | Application for this compound |
| Flow Chemistry | Rapid synthesis of analogs and scalable production. researchgate.net |
| Green Chemistry | Sustainable manufacturing using bio-based precursors. nih.govrsc.org |
| AI/Machine Learning | In silico design and optimization of new derivatives. numberanalytics.com |
| Organ-on-a-Chip | Testing efficacy and toxicity in human-relevant brain models. emulatebio.comemulatebio.com |
| DNA-Encoded Libraries | Screening billions of compounds to find novel biological targets. nih.govwikipedia.org |
| Biosensor HTS Assays | Detailed pharmacological profiling against GPCRs like H3R. nih.govacs.org |
Q & A
Q. What synthetic strategies are recommended for preparing 4-((1H-Imidazol-1-yl)methyl)piperidine with high purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, coupling 1H-imidazole with a piperidine derivative via a methylene bridge. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize byproducts. Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and characterization using HPLC (≥98% purity) are critical . Key Data : Reaction yields from similar piperidine derivatives range from 60–85%, with purity confirmed by -NMR (δ 2.8–3.5 ppm for piperidine protons, δ 7.2–7.8 ppm for imidazole protons) .
Q. How can the structural integrity of this compound be validated experimentally?
- Methodological Answer : Use multi-spectral analysis:
- NMR : - and -NMR to confirm methylene bridge connectivity (e.g., δ 4.2–4.5 ppm for CH₂ linker) and imidazole ring protons .
- HRMS : Exact mass determination (e.g., calculated m/z 191.1422 for C₉H₁₅N₃; deviation <2 ppm).
- IR : Peaks near 2800–3000 cm⁻¹ (C-H stretching) and 1600 cm⁻¹ (imidazole C=N) .
Advanced Research Questions
Q. How can molecular docking studies be designed to investigate the interaction of this compound with biological targets (e.g., enzymes)?
- Methodological Answer :
- Target Selection : Prioritize receptors with imidazole-binding pockets (e.g., histamine receptors, cytochrome P450 isoforms) .
- Software : Use AutoDock Vina or Schrödinger Suite. Parameterize the compound’s partial charges via DFT calculations (e.g., B3LYP/6-31G* basis set).
- Validation : Compare docking scores (ΔG) with known ligands. For example, a ΔG ≤ -7.0 kcal/mol suggests strong binding .
Q. What experimental approaches resolve contradictions in solubility and stability data for this compound derivatives?
- Methodological Answer :
- Solubility : Perform phase-solubility studies in buffered solutions (pH 1–10) to identify pH-dependent trends. Use HPLC to quantify dissolved fractions .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor degradation products via LC-MS. For example, imidazole ring oxidation may generate N-oxide byproducts .
Q. How can structure-activity relationship (SAR) studies be optimized for this compound analogs in drug discovery?
- Methodological Answer :
- Analog Design : Modify the piperidine ring (e.g., introduce substituents at C-3/C-4) or imidazole N-alkylation.
- Biological Assays : Test against target enzymes (e.g., IC₅₀ for kinase inhibition) and correlate with computational descriptors (e.g., LogP, PSA). For example, analogs with PSA <60 Ų show improved BBB penetration .
Q. What strategies mitigate challenges in scaling up the synthesis of this compound for preclinical studies?
- Methodological Answer :
- Process Optimization : Replace hazardous solvents (e.g., THF) with greener alternatives (e.g., cyclopentyl methyl ether).
- Catalysis : Use Pd/C or Raney Ni for selective hydrogenation. Pilot studies report 90% yield at 50°C/5 bar H₂ .
- Quality Control : Implement in-line PAT (Process Analytical Technology) for real-time monitoring .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported pKa values for this compound?
- Methodological Answer :
- Experimental Reassessment : Use potentiometric titration (e.g., Sirius T3 instrument) in 0.15 M KCl at 25°C.
- Computational Verification : Apply COSMO-RS or Marvin Suite to predict pKa. Discrepancies >0.5 units may indicate measurement errors or solvent effects .
Experimental Design Considerations
Q. What in vitro assays are suitable for evaluating the pharmacokinetic properties of this compound?
- Methodological Answer :
- CYP Inhibition : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) and measure IC₅₀.
- Plasma Stability : Incubate compound in human plasma (37°C, 1–24 hrs), quench with acetonitrile, and analyze via LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
